molecular formula C18H11NO6S2 B2499487 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid CAS No. 853903-81-8

4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

Cat. No. B2499487
CAS RN: 853903-81-8
M. Wt: 401.41
InChI Key: VRIRGMHDHGLVFP-AUWJEWJLSA-N
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Description

4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C18H11NO6S2 and its molecular weight is 401.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds similar to the requested molecule often involve complex reactions that yield heterocyclic structures with potential applications in material science and pharmacology. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been explored for their base-induced chemiluminescence, indicating a potential for applications in chemical sensors and light-emitting materials (Watanabe et al., 2010). The reactions typically involve singlet oxygenation and further oxidation processes that produce compounds with varying levels of sulfur oxidation, which significantly affects their photophysical properties.

Applications in Material Science

Compounds with structural similarities have been utilized in the construction of copper metal–organic systems, demonstrating the versatility of these molecules in forming complex structures with potential uses in catalysis, molecular recognition, and as components in supramolecular assemblies (Dai et al., 2009). These applications are particularly relevant in the development of new materials with tailored properties for specific industrial and research purposes.

Photophysical and Biological Applications

The unique chemical structures of these compounds also lend themselves to photophysical studies and biological applications. For instance, the synthesis and photophysical properties of 5-N-Arylaminothiazoles with sulfur-containing groups on the aromatic ring have been investigated for their potential uses in fluorescent molecules and sensors (Murai et al., 2018). Such studies are crucial for the development of new diagnostic tools and materials for sensing applications.

properties

IUPAC Name

4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6S2/c20-13-8-11(5-6-12(13)17(24)25)19-15(21)14(27-18(19)26)7-9-1-3-10(4-2-9)16(22)23/h1-8,20H,(H,22,23)(H,24,25)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIRGMHDHGLVFP-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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